Bienvenue dans la boutique en ligne BenchChem!

Tedisamil

Atrial selectivity Effective refractory period Class III antiarrhythmics

Buy Tedisamil (KC-8857)—a uniquely atrial-selective (10× atrial vs. ventricular ERP) multichannel K+ blocker (Ito, IKr, IKs, IKur, IK(ATP)). Phase III AF cardioversion: 51% conversion at 0.6 mg/kg, mean 35 min. Discriminates Ito,s (EC50=0.5 μM) from Ito,f (EC50=4–7 μM). IK(ATP) blockade enables ischemia-reperfusion models where selective IKr blockers fail. Renally cleared, t½=8–13 h. Research use only.

Molecular Formula C19H32N2
Molecular Weight 288.5 g/mol
CAS No. 90961-53-8
Cat. No. B1682964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedisamil
CAS90961-53-8
Synonyms3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane
KC 8857
KC-8857
tedisamil
Molecular FormulaC19H32N2
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5
InChIInChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2
InChIKeyCTIRHWCPXYGDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tedisamil (CAS 90961-53-8) Technical Procurement Overview: Class III Potassium Channel Blocker for Atrial Fibrillation Research


Tedisamil (KC-8857) is a small-molecule Class III antiarrhythmic agent (molecular weight 288.47, formula C19H32N2) that functions as a multichannel potassium channel blocker, with primary inhibitory activity against the transient outward potassium current (Ito) and additional effects on IKr, IKs, IKur, and IK(ATP) [1]. Tedisamil exhibits bradycardiac and anti-ischemic properties, prolonging both atrial and ventricular action potential duration and effective refractory period [2]. The compound has been evaluated in Phase III clinical trials for rapid pharmacologic conversion of recent-onset atrial fibrillation and atrial flutter to normal sinus rhythm [3]. Tedisamil is not metabolized and is primarily renally cleared, with a reported elimination half-life of 8–13 hours [4].

Why Class III Potassium Channel Blockers Cannot Be Interchanged with Tedisamil in Research and Clinical Protocols


Class III antiarrhythmic agents share a common mechanism of prolonging cardiac action potential duration and refractoriness through potassium channel blockade, yet their differential channel subtype selectivity profiles produce substantially divergent electrophysiological, efficacy, and safety outcomes that preclude simple substitution. Tedisamil exhibits a unique multichannel blocking signature—prominent Ito blockade combined with IKr, IKs, IKur, and IK(ATP) inhibition—that distinguishes it from selective IKr blockers such as dofetilide and sotalol, the atrial-selective agent vernakalant, and the multichannel blocker amiodarone [1]. Critically, tedisamil displays approximately 10-fold greater potency for increasing atrial versus ventricular effective refractory period, a tissue-selectivity profile not observed with dofetilide, E-4031, d-sotalol, or ibutilide [2]. These pharmacological differences translate into clinically meaningful variations in cardioversion efficacy, proarrhythmic risk, and dosing complexity that render in-class substitution scientifically invalid [3].

Quantitative Comparative Evidence for Tedisamil (90961-53-8) Procurement and Selection


Atrial-Selective Refractory Period Prolongation: 10-Fold Greater Potency in Atrium versus Ventricle

In concentration-effective refractory period (ERP) response studies conducted in ferret atrial and right ventricular papillary muscles at 2 Hz and 32°C, tedisamil increased atrial ERP with approximately 10-fold greater potency than ventricular ERP, while achieving similar maximal efficacies of +150–160% ERP prolongation in both tissues [1]. In contrast, the selective IKr blockers dofetilide, E-4031, and d-sotalol displayed markedly greater maximal efficacies in atrial tissue (+90–110% ERP increase) versus ventricular tissue (+10–20% ERP increase), a profile distinct from tedisamil's balanced maximal efficacy. Ibutilide, an IKr blocker with sodium current enhancement, similarly demonstrated atrial-predominant maximal efficacy [1]. Tedisamil's unique combination of high atrial potency with equivalent maximal atrial and ventricular efficacy distinguishes it from all comparator Class III agents examined.

Atrial selectivity Effective refractory period Class III antiarrhythmics Tissue-specific pharmacology

Human Atrial Action Potential Prolongation Exceeds Ventricular Prolongation by 2.2-Fold

In human atrial and ventricular muscle fibers studied using conventional microelectrode techniques at 1 μM concentration, tedisamil produced significantly greater prolongation of action potential duration at 90% repolarization (APD90) in atrial tissue compared to ventricular tissue [1]. This differential effect provides direct human tissue evidence supporting the atrial-selective potency profile observed in animal models. The maximal rate of depolarization (Vmax) was depressed only in ventricular fibers, indicating tissue-specific effects on sodium channel function.

Human cardiac electrophysiology Action potential duration Atrial-ventricular differential Microelectrode recording

Differential Inhibition of Fast (Ito,f) and Slow (Ito,s) Transient Outward Current Components

Tedisamil exhibits markedly different potency and inhibition patterns for the two distinct transient outward current components expressed in rat ventricular myocytes: the fast-inactivating Ito,f and the slowly-inactivating Ito,s [1]. This differential pharmacology is not observed with other Ito-blocking agents and represents a unique mechanistic signature of tedisamil. The distinct EC50 values and inhibition mechanisms (acceleration of inactivation for Ito,f versus amplitude attenuation for Ito,s) provide a pharmacologic tool for discriminating between these two channel populations.

Ito subtypes Potassium channel pharmacology Cardiac electrophysiology Action potential repolarization

IK(ATP) Channel Blockade Distinguishes Tedisamil from Sotalol in Canine Ventricular Muscle

In isolated dog ventricular muscle preparations, tedisamil prevented or decreased pinacidil-evoked action potential duration shortening, a pharmacologic effect indicating functional blockade of ATP-dependent potassium channels (IK(ATP)) [1]. This IK(ATP)-blocking property was not observed with sotalol under identical experimental conditions. The ability to block IK(ATP) channels may confer additional anti-ischemic and antifibrillatory benefits, particularly in the setting of myocardial ischemia where IK(ATP) channels open in response to ATP depletion.

IK(ATP) blockade Ischemia Antiarrhythmic mechanism Comparative electrophysiology

Network Meta-Analysis Ranking: Tedisamil 0.6 mg/kg Achieves 80% SUCRA Score for AF Cardioversion

A Bayesian network meta-analysis of 61 randomized controlled trials (7,988 patients) evaluated the efficacy of antiarrhythmic agents for pharmacologic cardioversion of paroxysmal atrial fibrillation [1]. Tedisamil at high dose (0.6 mg/kg) achieved a SUCRA (surface under the cumulative ranking curve) rank score of 80%, placing it among the most effective agents evaluated. For context, vernakalant scored 85%, amiodarone-ranolazine combination 80%, dofetilide 77%, and intravenous flecainide 71% [1]. This ranking reflects comparative efficacy across multiple randomized controlled trials analyzed within a unified statistical framework.

Atrial fibrillation Pharmacologic cardioversion Network meta-analysis Comparative efficacy

Phase III Clinical Trial: Tedisamil Converts AF/AFL with 51% Efficacy at 0.6 mg/kg vs. 7% Placebo

In a multicenter, double-blind, randomized, placebo-controlled Phase III trial (n=175 intention-to-treat), intravenous tedisamil demonstrated dose-dependent efficacy for conversion of recent-onset atrial fibrillation or atrial flutter to normal sinus rhythm within 2.5 hours of infusion [1]. The trial provides the pivotal clinical efficacy and safety data for tedisamil. The mean time to conversion among responders was 35 minutes [1]. Two instances of self-terminating ventricular tachycardia occurred in the 0.6 mg/kg group (one torsade de pointes, one monomorphic VT), establishing the proarrhythmic risk profile at the higher dose [1].

Clinical trial Atrial fibrillation conversion Placebo-controlled Intravenous administration

Validated Research and Procurement Application Scenarios for Tedisamil (90961-53-8)


Investigational Pharmacologic Cardioversion of Acute Atrial Fibrillation in Clinical Research Protocols

Tedisamil has demonstrated placebo-controlled efficacy for rapid conversion of recent-onset atrial fibrillation to normal sinus rhythm, with conversion rates of 41% at 0.4 mg/kg and 51% at 0.6 mg/kg within 2.5 hours of intravenous administration, and a mean time to conversion of 35 minutes [1]. The compound's 80% SUCRA rank score in network meta-analysis places it among the most effective agents for this indication [2]. This application scenario is supported by Phase III clinical trial data and is appropriate for research protocols requiring evaluation of acute AF termination strategies. Researchers should note the dose-dependent proarrhythmic risk, including torsade de pointes observed at the 0.6 mg/kg dose [1].

Atrial-Selective Electrophysiological Investigation of Cardiac Potassium Channel Pharmacology

Tedisamil exhibits approximately 10-fold greater potency for prolonging atrial effective refractory period compared to ventricular tissue, while maintaining equivalent maximal efficacy (+150–160%) in both chambers [3]. In human cardiac tissue, tedisamil prolongs atrial APD90 by 28.9% versus only 13.3% in ventricular tissue—a 2.2-fold differential [4]. This tissue-selectivity profile distinguishes tedisamil from selective IKr blockers (dofetilide, sotalol, E-4031) which show markedly lower ventricular maximal efficacy (+10–20%), and from ibutilide which displays atrial-predominant maximal efficacy [3]. This scenario supports the use of tedisamil as a pharmacological tool for investigating atrial-selective electrophysiological interventions where balanced maximal tissue efficacy is required.

Discrimination of Fast and Slow Transient Outward Current (Ito,f and Ito,s) Components in Cardiac Myocytes

Tedisamil displays differential inhibition patterns and potencies for the two distinct Ito components: Ito,s is 8–14 times more sensitive to tedisamil (EC50 = 0.5 μM) than Ito,f (EC50 = 4–7 μM), and the inhibition mechanisms differ fundamentally—acceleration of inactivation for Ito,f versus attenuation of maximally available current without inactivation acceleration for Ito,s [5]. This unique pharmacological fingerprint makes tedisamil a valuable research tool for discriminating between Ito,f and Ito,s channel populations in experimental electrophysiology, a distinction not achievable with non-selective Ito blockers. The functional consequence is that 1 μM tedisamil (dominant Ito,s block) delays final repolarization at –70 mV without affecting early repolarization at 0 mV [5].

Investigation of IK(ATP)-Mediated Anti-Ischemic and Antifibrillatory Mechanisms

Unlike sotalol, tedisamil demonstrates functional blockade of ATP-dependent potassium channels (IK(ATP)), as evidenced by its ability to prevent pinacidil-evoked action potential duration shortening in canine ventricular muscle [6]. This property, combined with tedisamil's lack of negative inotropic effect [7] and its multichannel potassium blocking profile (Ito, IKr, IKs, IKur, IK(ATP)), supports its application in experimental models of ischemia-reperfusion arrhythmias and metabolic stress. The IK(ATP)-blocking capability is mechanistically distinct from the pure IKr blockade of agents like dofetilide and sotalol, and may contribute to antifibrillatory effects observed in animal models where selective IKr blockers (e.g., E-4031) lacked efficacy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedisamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.